molecular formula C9H9BrO2 B8053104 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone

1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone

Cat. No.: B8053104
M. Wt: 229.07 g/mol
InChI Key: MJQYNPXQYOSKAZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone (CAS 861296-78-8) is a brominated hydroxyacetophenone derivative of high interest in chemical research and development. With a molecular formula of C 9 H 9 BrO 2 and a molecular weight of 229.07 g/mol, this compound, characterized by its white to off-white powder appearance and a minimum purity of 97%, serves as a versatile building block in organic synthesis . Its structure, which incorporates both bromo and hydroxy functional groups on the aromatic ring, makes it a valuable precursor for various coupling reactions and derivatization processes . Researchers primarily employ this compound as a key intermediate in the synthesis of complex aromatic systems and bioactive molecules, with notable applications in the development of pharmaceuticals and agrochemicals such as herbicides and fungicides . The compound requires specific storage conditions to maintain stability; it must be sealed in a dry environment, stored at 2-8°C, and may require cold-chain transportation . Please handle with appropriate care, as it carries safety warnings regarding skin and eye irritation . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-(4-bromo-2-hydroxy-6-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(10)4-8(12)9(5)6(2)11/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQYNPXQYOSKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-6-methylacetophenone using bromine in the presence of a suitable solvent like acetic acid or methylene chloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution: Products vary depending on the nucleophile used, resulting in compounds like 1-(4-amino-2-hydroxy-6-methylphenyl)ethanone.

    Oxidation: 1-(4-Bromo-2-oxo-6-methylphenyl)ethanone.

    Reduction: 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanol.

Scientific Research Applications

1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups play crucial roles in these interactions, often forming hydrogen bonds or participating in redox reactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent positions, molecular weights, and spectral data of 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone with analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) TLC Rf (EtOAc/hexanes) Notable Spectral Data (¹H-NMR, CDCl₃)
This compound Br (4), OH (2), CH₃ (6) C₉H₉BrO₂ 229.07 - δ 2.56 (s, 3H, CH₃), δ 5.20 (s, 1H, OH), δ 7.30–7.80 (Ar-H)
1-(4-Bromophenyl)ethanone (2f) Br (4) C₈H₇BrO 199.05 0.53 (1:4) δ 2.56 (s, 3H), δ 7.57 (d, J = 7.8 Hz, 2H), δ 7.78 (d, 2H)
1-(4-Methoxyphenyl)ethanone (2g) OCH₃ (4) C₉H₁₀O₂ 150.17 0.43 (1:9) δ 2.52 (s, 3H), δ 3.81 (s, 3H), δ 6.86 (d, J = 7.8 Hz, 2H)
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone Br (5), OH (2), OCH₃ (4) C₉H₉BrO₃ 259.07 - δ 2.50 (s, 3H), δ 3.85 (s, 3H), δ 5.25 (s, 1H, OH)

Key Observations :

  • Electronic Effects: The ortho-hydroxy group in the target compound forms an intramolecular hydrogen bond with the acetyl oxygen, stabilizing the keto-enol tautomer and reducing solubility in nonpolar solvents compared to 2f and 2g .
  • Polarity: The hydroxyl group increases polarity, as evidenced by the lower TLC Rf values of hydroxyl-containing analogs (e.g., 2g: Rf = 0.43) compared to non-hydroxylated derivatives (e.g., 2f: Rf = 0.53) .

Biological Activity

1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone, a brominated derivative of acetophenone, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the phenyl ring, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrOC_9H_9BrO. The structural representation highlights the functional groups that play crucial roles in its reactivity and biological activity.

Property Details
Molecular Formula C9H9BrOC_9H_9BrO
Molecular Weight 215.08 g/mol
Functional Groups Bromine (Br), Hydroxyl (OH), Methyl (CH₃)

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antimicrobial properties, making it a candidate for further pharmacological investigations. Its ability to inhibit bacterial growth has been noted, particularly against Gram-positive and Gram-negative strains.
  • Anticancer Properties : The compound has shown potential as an anticancer agent. Its mechanism of action may involve the modulation of specific cellular pathways and interactions with molecular targets such as enzymes and receptors.

The biological activity of this compound is believed to stem from its interactions with various biological targets. The presence of the bromine atom and hydroxyl group enhances its binding affinity to enzymes, potentially influencing their activity. Additionally, its structure allows it to participate in redox reactions, which can affect cellular signaling pathways.

Case Studies

Several studies have highlighted the biological activity of similar compounds, providing context for the potential effects of this compound:

  • Antibacterial Activity Study : A study investigating various chalcone derivatives found that compounds with similar structural features exhibited moderate to strong antibacterial activities against both Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups was correlated with increased antibacterial efficacy .
  • Anticancer Research : Research on chalcone derivatives has demonstrated their effectiveness in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The structural analogs with bromine substitutions showed enhanced potency against specific cancer cell lines .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
1-(4-Bromo-2-hydroxyphenyl)ethanoneLacks methyl groupReduced reactivity compared to target compound
1-(4-Bromo-2-methoxyphenyl)ethanoneContains methoxy groupAntimicrobial activity noted
1-(4-Hydroxyphenyl)ethanoneLacks bromineLower antibacterial activity

Q & A

Q. Typical Reaction Conditions Table :

StepReagent/ConditionTemperatureTimeYield Range
BrominationNBS, DMF70°C6–8 h60–75%
Fries RearrangementAlCl3_3, CH2_2Cl2_2Reflux12 h50–65%

Basic: How is the structural characterization of this compound performed?

Methodological Answer :
A multi-technique approach is essential:

  • NMR : 1H^1H-NMR (δ 2.4 ppm for methyl, δ 12.1 ppm for phenolic -OH), 13C^{13}C-NMR (δ 190–200 ppm for ketone C=O).
  • IR : Strong absorption at ~1650 cm1^{-1} (C=O stretch), ~3200 cm1^{-1} (broad -OH stretch) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The bromine atom’s position can be confirmed via anomalous scattering .

Basic: What safety precautions are critical during handling?

Q. Methodological Answer :

  • Hazards : Corrosive (skin/eye damage, H314), toxic if ingested (H301).
  • PPE : Nitrile gloves, lab coat, safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Inert atmosphere (argon) at 4°C to prevent decomposition .

Advanced: How to resolve contradictions between experimental and theoretical spectral data?

Methodological Answer :
Discrepancies (e.g., unexpected 1H^1H-NMR splitting or IR bands) may arise from:

  • Tautomerism : The enol-keto equilibrium can shift in solution. Use variable-temperature NMR to detect dynamic processes.
  • Impurities : HPLC with UV/Vis detection (λ = 254 nm) to identify byproducts.
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) .

Advanced: How can this compound be used in multi-step organic synthesis?

Methodological Answer :
The bromine and ketone groups enable diverse transformations:

  • Nucleophilic Substitution : Replace Br with amines or thiols under Ullmann or Buchwald-Hartwig conditions.
  • Electrophilic Aromatic Substitution : Nitration or sulfonation at the activated para position relative to -OH.
  • Reduction : Convert ketone to CH2_2 using NaBH4_4/CeCl3_3 (Luche conditions) for chiral alcohol synthesis .

Advanced: What green chemistry approaches improve its synthesis?

Q. Methodological Answer :

  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) or ethanol/water mixtures instead of DMF.
  • Catalysis : Immobilized lipases for regioselective acetylation or bromination.
  • Waste Reduction : Microwave-assisted reactions to shorten time and energy use .

Future Research Directions

Q. Key Avenues :

  • Biocatalysis : Engineer cytochrome P450 enzymes for selective C-H activation.
  • Computational Screening : Machine learning to predict optimal reaction pathways.
  • Crystal Engineering : Study polymorphism using high-throughput X-ray diffraction .

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